N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions One common method includes the condensation of 2-amino-4,6-dichloropyrimidine with cyclopentylamine under controlled conditionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and altering enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N4-(2-aminoethyl)-N2-cyclohexyl-6-methylpyrimidine-2,4-diamine
- N4-(2-aminoethyl)-N2-cyclopropyl-6-methylpyrimidine-2,4-diamine
- N4-(2-aminoethyl)-N2-cyclobutyl-6-methylpyrimidine-2,4-diamine
Uniqueness
N4-(2-aminoethyl)-N2-cyclopentyl-6-methylpyrimidine-2,4-diamine is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C12H21N5 |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)-2-N-cyclopentyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H21N5/c1-9-8-11(14-7-6-13)17-12(15-9)16-10-4-2-3-5-10/h8,10H,2-7,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
XXCXKNLACSBRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCC2)NCCN |
Origin of Product |
United States |
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